REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[C:9]1[C:13]([CH2:14]O)=[C:12]([CH:16]([CH3:18])[CH3:17])[O:11][N:10]=1.S(Cl)([Cl:21])=O>ClCCl>[Cl:21][CH2:14][C:13]1[C:9]([C:3]2[C:2]([Cl:1])=[CH:7][CH:6]=[CH:5][C:4]=2[Cl:8])=[N:10][O:11][C:12]=1[CH:16]([CH3:18])[CH3:17]
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Name
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|
Quantity
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15.2 g
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Type
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reactant
|
Smiles
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ClC1=C(C(=CC=C1)Cl)C1=NOC(=C1CO)C(C)C
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Name
|
|
Quantity
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40 mL
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Type
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reactant
|
Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
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Type
|
CUSTOM
|
Details
|
The reaction was stirred for 1 hour
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
once vigorous bubbling
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Type
|
CUSTOM
|
Details
|
The solvent and excess reagent were removed in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClCC=1C(=NOC1C(C)C)C1=C(C=CC=C1Cl)Cl
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |